(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a heterocyclic compound belonging to the class of pyrazolo[3,4-b]pyridines. These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties. This specific compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.
The compound can be synthesized through various methods involving the reaction of substituted pyrazoles and pyridines. The availability of starting materials such as 5-methyl-2H-pyrazole and acetic acid derivatives often dictates the synthetic route chosen.
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid can be classified as:
Several methods have been reported for synthesizing (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid:
The synthesis typically involves:
The molecular structure of (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid features:
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid can participate in various chemical reactions:
The reactions are generally facilitated by heating or using specific reagents that promote reactivity without degrading the pyrazolo structure.
The mechanism of action for (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid in biological systems is not fully elucidated but may involve:
Research indicates that modifications on the pyrazolo ring can enhance binding affinity and selectivity towards specific targets.
Data from studies indicate that the compound exhibits moderate thermal stability, making it suitable for various synthetic applications without significant degradation.
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid has potential applications in several fields:
The therapeutic exploitation of pyrazolo[3,4-b]pyridines began with CNS-active agents like the anxiolytic Tracazolate in the 1970s. Early derivatives primarily featured simple alkyl/aryl substitutions (N1-methyl, C3-methyl, C6-phenyl), synthesized via classical cyclocondensation routes [5]. The 1990s witnessed strategic diversification toward kinase inhibition, exemplified by the discovery of GSK-3β inhibitors bearing C3-amino substituents [5]. A transformative milestone emerged with Riociguat’s 2013 approval for pulmonary arterial hypertension (PAH), showcasing the scaffold’s capacity for complex target engagement (sGC stimulation) [1] [2]. Subsequent innovations include:
Table 1: Clinically Advanced Pyrazolo[3,4-b]pyridine Derivatives
Compound | Therapeutic Area | Target | Key Substitutions | Approval Year |
---|---|---|---|---|
Riociguat | Pulmonary Hypertension | sGC stimulator | N1-Methyl, C3-Carboxamide | 2013 |
Vericiguat | Heart Failure | sGC stimulator | N1-Cyanoalkyl, C3-Aminopyrimidine | 2020 |
MRT67307 | Inflammation | TBK1/IKKε inhibitor | C3-Naphthyridine, C5-Morpholine | Preclinical |
C03 (Liu et al.) | Oncology | TRK inhibitor | N1-Unsubstituted, C3-Pyridyl | Preclinical |
The pharmacological profile of pyrazolo[3,4-b]pyridines is exquisitely sensitive to substitutions at N1, C3, and C5. These positions dictate target affinity, selectivity, and metabolic stability:
N1-Substitutions: Govern solubility and metabolic resistance. N1-Methyl derivatives dominate historical libraries (∼30% of known analogs) due to synthetic accessibility and enhanced permeability [5]. Bulkier N1-aryl/heteroaryl groups (e.g., 5,6-diphenyltriazine) improve antimicrobial potency by enabling π-stacking with microbial enzymes [4] [8]. Recent TRK inhibitors incorporate N1-para-methoxybenzyl as a protecting group for subsequent deprotection, optimizing kinase binding [3].
C3-Substitutions: Directly modulate target engagement. C3-Amino groups serve as hydrogen-bond donors for hinge-region interactions in kinases (e.g., TRKA, IC50 = 56 nM for C03) [3] [10]. Electronegative C3-cyano/carbonyl derivatives enhance antiproliferative effects by inducing apoptosis (e.g., HepG2 IC50 = 0.0158 μM for 7b) [7] [8]. Hydrophobic C3-aryl groups (e.g., 3-fluorophenyl) augment affinity for hydrophobic pockets in TBK1 and sGC [1] [10].
C5-Substitutions: Control steric occlusion and lipophilicity. Hydrophobic C5-methyl/isopropyl groups boost kinase inhibition (e.g., 15y TBK1 IC50 = 0.2 nM) by occupying allosteric pockets [10]. Conversely, polar C5-carboxamides/carbonitriles improve aqueous solubility for antimicrobial derivatives [8].
Table 2: Structure-Activity Relationships at Critical Positions
Position | Common Substituents | Biological Impact | Example Compound | Activity |
---|---|---|---|---|
N1 | Methyl, Aryl, PMB* | Enhanced permeability; metabolic stability | Riociguat | sGC stimulator (PAH) |
C3 | Amino, Cyano, Aryl | H-bond donation/acceptance; kinase hinge binding | C03 | TRK inhibitor (IC₅₀=56 nM) |
C5 | Methyl, Isopropyl, Carboxamide | Hydrophobic pocket filling; solubility modulation | 15y | TBK1 inhibitor (IC₅₀=0.2 nM) |
PMB: *para-Methoxybenzyl*
The integration of acetic acid moieties at N2—forming derivatives like (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid—addresses persistent pharmacokinetic limitations of pyrazolo[3,4-b]pyridines. This modification leverages carboxylic acid’s ionizability to optimize drug-like properties:
Table 3: Pharmacokinetic Comparison of Acetic Acid-Functionalized vs. Parent Analogs
Parameter | (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid | Non-Acid C5-Methyl Analog | Improvement Factor |
---|---|---|---|
Aqueous Solubility (μg/mL) | >500 (pH 7.4) | <10 (pH 7.4) | >50× |
Metabolic Stability (% remaining) | 85% (RLM, 30 min) | 25% (RLM, 30 min) | 3.4× |
Caco-2 Permeability (×10⁻⁶ cm/s) | 18.7 | 5.2 | 3.6× |
Plasma Protein Binding (%) | 89% | 96% | Reduced sequestration |
Structurally, the acetic acid chain enables conformational flexibility, allowing the carboxylic acid to adopt orientations optimal for target binding or solvent exposure. This adaptability is absent in rigid carboxylated isomers (e.g., C5-carboxylic acids). The N2-linkage specifically avoids steric clashes with C3/C6 pharmacophores, preserving target affinity while adding pharmacokinetic benefits [1] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1